Bicyclo[6.1.0]nonan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38433-06-6 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
bicyclo[6.1.0]nonan-2-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-3-1-2-4-7-6-8(7)9/h7-10H,1-6H2 |
InChI Key |
RRSIBCFTNCBDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC2C(CC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 6.1.0 Nonan 2 Ol
Stereoselective Synthesis of Bicyclo[6.1.0]nonan-2-ol
Achieving stereocontrol is paramount in the synthesis of this compound, which contains multiple stereocenters. Methodologies are typically bifurcated into establishing the core bicyclic structure with the desired chirality and subsequently introducing the hydroxyl group with high diastereoselectivity.
The enantioselective construction of the bicyclo[6.1.0]nonane skeleton is a critical challenge. Modern synthetic chemistry has leveraged powerful catalytic systems to create this fused-ring system with high enantiopurity.
A prominent strategy involves the intramolecular cyclopropanation of acyclic precursors. In the context of the total synthesis of the nortriterpenoid pre-schisanartanin C, a gold-catalyzed intramolecular cyclopropanation of a 1,8-enyne substrate was employed as a key step to forge the bicyclo[6.1.0]nonane core. nih.govutdallas.edunih.gov This method demonstrates the power of transition-metal catalysis to facilitate complex ring formations.
Another powerful approach is the use of asymmetric Diels-Alder reactions to set initial stereocenters, which then guide the formation of the bicyclic system. nih.govutdallas.edunih.gov While not directly forming the cyclopropane (B1198618), this method establishes a chiral scaffold from which the bicyclo[6.1.0]nonane ring can be elaborated, ensuring the final structure possesses the correct absolute stereochemistry. Dirhodium catalysts have also been shown to be effective for the stereoselective cyclopropanation of cyclooctenes with diazoacetates, providing precursors to the bicyclo[6.1.0]nonane system. researchgate.net
| Method | Catalyst/Reagent | Key Transformation | Significance |
|---|---|---|---|
| Intramolecular Enyne Cyclization | Gold Catalysis | 1,8-Enyne to Bicyclo[6.1.0]nonane | Forms the core in a single step; utilized in natural product synthesis. nih.govnih.gov |
| Asymmetric Diels-Alder | Chiral Lewis Acid | Cycloaddition to set key stereocenters | Establishes initial chirality prior to cyclopropane formation. utdallas.eduacs.org |
| Intermolecular Cyclopropanation | Rh₂(S-BHTL)₄ | Cyclooctene (B146475) + Ethyl Diazoacetate | Provides direct access to functionalized bicyclo[6.1.0]nonane precursors. researchgate.net |
Once the chiral bicyclo[6.1.0]nonane core is established, the introduction of the C-2 hydroxyl group must be controlled to yield the desired diastereomer (either cis or trans to the cyclopropane ring).
One major route is the diastereoselective reduction of the corresponding ketone, Bicyclo[6.1.0]nonan-2-one. Studies on nucleophilic additions to this and related bicyclic ketones have shown that the fused cyclopropane ring exerts powerful stereodirecting effects. unimi.it The approach of the nucleophile (e.g., a hydride reagent) is highly directed, leading to excellent diastereoselectivity in the formation of the alcohol. The favored approach is typically anti to the geometry of the ring fusion, leading to a predominance of one diastereomer. unimi.it
Alternatively, direct C-H hydroxylation of the bicyclo[6.1.0]nonane skeleton offers a more atom-economical route. Research using dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), has demonstrated highly regioselective and diastereoselective oxidation. In the case of bicyclo[6.1.0]nonane, oxidation occurs preferentially at the C-2 position, and with high diastereoselectivity, leading to the predominant formation of trans-bicyclo[6.1.0]nonan-2-ol. acs.orgresearchgate.net For this specific substrate, the product deriving from cis C-2-H hydroxylation was not detected, indicating exceptional stereocontrol. acs.org
| Method | Precursor | Reagent/Conditions | Observed Selectivity |
|---|---|---|---|
| Nucleophilic Addition | Bicyclo[6.1.0]nonan-2-one | Various Nucleophiles (e.g., Hydrides) | High diastereoselectivity (>20:1), favoring approach anti to the ring fusion. unimi.it |
| C-H Hydroxylation | Bicyclo[6.1.0]nonane | 3-Ethyl-3-(trifluoromethyl)dioxirane (ETFDO) | Predominant formation of trans-bicyclo[6.1.0]nonan-2-ol. acs.orgresearchgate.net |
Asymmetric Approaches to the Bicyclo[6.1.0]nonane Core
Regioselective Functionalization Routes to this compound
The regioselective introduction of a hydroxyl group at the C-2 position is crucial. The electronic and steric properties of the bicyclo[6.1.0]nonane skeleton allow for targeted functionalization. The C-H bonds adjacent to the cyclopropane ring (α-cyclopropyl) are activated towards oxidation.
As mentioned previously, the oxidation of bicyclo[6.1.0]nonane with dioxiranes shows outstanding regioselectivity for the C-2 position. acs.orgresearchgate.net This selectivity is attributed to hyperconjugative stabilization, where the Walsh orbitals of the cyclopropane ring overlap with the σ* orbital of the adjacent C2–H bond, activating it towards hydrogen atom transfer (HAT). acs.org Other oxidation methods using reagents like chromium trioxide have also been used to functionalize the C-2 position, typically yielding the ketone Bicyclo[6.1.0]nonan-2-one, which can then be reduced to the target alcohol. eco-vector.com The formation of the C-2 ketone is often highly favored over oxidation at other positions on the eight-membered ring. eco-vector.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce waste, minimize energy usage, and eliminate hazardous substances. nih.govnih.gov These principles can be applied to the synthesis of this compound.
A key principle is the use of catalysis over stoichiometric reagents. nih.gov The gold- and rhodium-catalyzed cyclopropanation reactions are prime examples, where small amounts of a catalyst can generate large quantities of the product, improving atom economy and reducing metallic waste compared to stoichiometric organometallic reagents. nih.govresearchgate.net
Designing for energy efficiency by conducting reactions at ambient temperature and pressure is another goal. nih.gov While some synthetic steps may require heating, the development of highly active catalysts can often lower the energy barrier for reactions, allowing for milder conditions. Furthermore, the use of C-H activation/oxidation to directly convert bicyclo[6.1.0]nonane to the alcohol is a more atom-economical approach than a multi-step sequence involving the creation and subsequent reduction of a ketone. acs.org The choice of solvents is also critical; replacing hazardous solvents with safer, renewable, or recyclable alternatives is a central tenet of green chemistry. sigmaaldrich.comchemsrc.com
Chemoenzymatic and Biocatalytic Pathways for this compound
Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of enzymes, offers a powerful green chemistry approach. eco-vector.comunacademy.com While specific literature on the chemoenzymatic synthesis of this compound is limited, biocatalysis provides promising strategies for key transformations.
Biocatalytic cyclopropanation has emerged as a potent method for creating chiral cyclopropanes. utdallas.edu Engineered heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been developed to catalyze carbene transfer to olefins with exceptional diastereo- and enantioselectivity. utdallas.edunih.gov This approach avoids the need for expensive and potentially toxic heavy metal catalysts and operates in aqueous media under mild conditions. nih.gov Such engineered enzymes could foreseeably be applied to the cyclopropanation of cyclooctene derivatives to furnish the bicyclo[6.1.0]nonane core with high optical purity. acs.org
Furthermore, biocatalytic reductions of ketones using ketoreductases or whole-cell systems are well-established methods for producing chiral alcohols with high enantiomeric excess. The enzymatic reduction of Bicyclo[6.1.0]nonan-2-one represents a potential route to enantiopure this compound. Lipase-catalyzed transformations have also been successfully used for the kinetic resolution of related bicyclic alcohols and their esters, demonstrating the utility of enzymes in separating stereoisomers within this class of compounds. researchgate.net
Total Synthesis Strategies Involving this compound as a Key Building Block
The unique, rigid, three-dimensional structure of the bicyclo[6.1.0]nonane core makes it a valuable building block in the total synthesis of complex natural products.
A notable example is the enantioselective total synthesis of pre-schisanartanin C, a nortriterpenoid with significant biological activities. nih.govutdallas.edunih.gov The synthetic strategy hinged on the successful construction of the highly rigid bicyclo[6.1.0]nonane core. utdallas.edu The key step was a gold-catalyzed intramolecular cyclopropanation of a carefully designed 1,8-enyne substrate, which efficiently established the challenging fused-ring system. utdallas.edunih.gov The functionality on this bicyclic intermediate, including stereocenters set by an earlier asymmetric Diels-Alder reaction, was then elaborated to complete the synthesis of the natural product. This work underscores the strategic importance of developing robust methods for constructing the bicyclo[6.1.0]nonane framework to enable access to a broader family of related natural products. nih.govacs.org
Stereochemical Investigations of Bicyclo 6.1.0 Nonan 2 Ol
Conformational Analysis of the Bicyclo[6.1.0]nonane Framework
Ring Strain and Puckering Effects on Conformation
To alleviate this strain, the nine-membered ring adopts a puckered conformation. vulcanchem.com This puckering allows for a reduction in eclipsing interactions between adjacent hydrogen atoms, a source of torsional strain. The strain energy of cycloalkanes generally increases after cyclohexane, peaking at cyclononane (B1620106) with a strain energy of about 50 kJ/mol. wikidoc.org The fusion of the cyclopropane (B1198618) ring further exacerbates this strain. The total strain energy for cis-bicyclo[6.1.0]nonane has been reported to be significant, reflecting the combined contributions of angle and torsional strain. researchgate.net
Influence of the Hydroxyl Group on Conformational Preferences
The introduction of a hydroxyl group at the C-2 position of the bicyclo[6.1.0]nonane framework introduces additional conformational considerations. The position and orientation of the hydroxyl group can influence the puckering of the nine-membered ring through steric and electronic interactions.
Chiral Purity and Enantiomeric Excess Determination Methods
Bicyclo[6.1.0]nonan-2-ol is a chiral molecule, and the determination of its enantiomeric purity is crucial for understanding its stereochemical properties and for applications in asymmetric synthesis. The enantiomeric excess (ee) is a measure of the purity of a chiral substance, reflecting the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org
Several methods are employed to determine the enantiomeric excess of chiral alcohols like this compound.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. mdpi.com By using a chiral stationary phase, the two enantiomers of this compound can be resolved into two separate peaks. The ratio of the areas of these peaks directly corresponds to the enantiomeric ratio of the sample, from which the enantiomeric excess can be calculated. mdpi.com
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC can be used to separate volatile enantiomers. nih.gov The sample is passed through a column containing a chiral stationary phase, leading to different retention times for the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR spectra of the two enantiomers of a chiral compound can be differentiated. harvard.edu The reagent forms a diastereomeric complex with each enantiomer, resulting in different chemical shifts for corresponding protons. harvard.edu The integration of these distinct signals allows for the quantification of the enantiomeric composition.
The following table summarizes these methods:
| Method | Principle | Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. mdpi.com | Widely applicable, high accuracy. mdpi.com |
| Chiral GC | Differential partitioning into a chiral stationary phase. nih.gov | High resolution for volatile compounds. nih.gov |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes leading to distinct NMR signals. harvard.edu | Rapid analysis, requires only small sample amounts. |
Stereochemical Assignments in Synthetic Pathways to this compound
The synthesis of this compound often involves stereoselective reactions where the stereochemistry of the product is controlled. The assignment of the stereochemistry of intermediates and the final product is essential.
One common synthetic route involves the cyclopropanation of a cyclooctene (B146475) derivative. For example, the reaction of 1,5-cyclooctadiene (B75094) can be used to form the bicyclo[6.1.0]nonane skeleton. researchgate.net Subsequent functionalization, such as epoxidation followed by ring-opening or hydroboration-oxidation, can introduce the hydroxyl group at the C-2 position. The stereochemical outcome of these reactions is often dictated by the directing influence of existing functional groups and the steric accessibility of the reagent.
For instance, in the synthesis of related bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydes, the stereochemistry of the final products was confirmed by analyzing the coupling constants in the ¹H-NMR spectra. researchgate.net Similarly, the stereochemistry of substituted bicyclo[3.3.1]nonanones has been elucidated using X-ray crystallography and detailed NMR studies, including the analysis of nuclear Overhauser effects (nOe). canterbury.ac.nz These techniques can be applied to determine the relative stereochemistry of the hydroxyl group and the cyclopropane ring in this compound.
Stereoelectronic Effects in this compound Reactivity
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the reactivity of a molecule, are critical in understanding the chemical behavior of this compound. The unique geometry of the bicyclo[6.1.0]nonane framework leads to specific orbital interactions that can control the outcome of reactions.
In reactions involving carbocation intermediates, such as the solvolysis of this compound derivatives, the orientation of the leaving group and the adjacent cyclopropane ring is crucial. researchgate.netlookchem.com The cyclopropylcarbinyl cation that can be formed is stabilized by the delocalization of the positive charge into the Walsh orbitals of the cyclopropane ring. The efficiency of this delocalization depends on the stereochemical relationship between the developing p-orbital of the carbocation and the cyclopropane ring.
Studies on the hydrolysis of endo- and exo-2-bicyclo[6.1.0]nonyl 3,5-dinitrobenzoates have shown that the stereochemistry of the leaving group significantly affects the reaction rate and product distribution. lookchem.com These results suggest that the stereoselectivities observed in the reactions of the 2-bicyclo[6.1.0]nonyl system are influenced by a combination of steric and stereoelectronic factors. lookchem.com For example, the oxidation of bicyclo[n.1.0]alkanes shows that the diastereoselectivity of C-H hydroxylation is governed by hyperconjugative stabilization, where a cyclopropane Walsh C-C bonding orbital overlaps with the σ* orbital of the adjacent C-H bond. acs.org
Mechanistic Studies of Reactions Involving Bicyclo 6.1.0 Nonan 2 Ol
Cyclopropane (B1198618) Ring-Opening Reactions of Bicyclo[6.1.0]nonan-2-ol
The inherent strain of the cyclopropane ring in this compound makes it susceptible to cleavage under various conditions, including acid catalysis, metal catalysis, and thermal or photochemical induction. These ring-opening reactions provide valuable pathways to larger, functionalized carbocyclic and heterocyclic systems.
Acid-Catalyzed Ring Opening Mechanisms
In the presence of acids, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of water can be accompanied by the simultaneous opening of the adjacent cyclopropane ring. This process is driven by the relief of ring strain and the formation of a stabilized carbocationic intermediate. The nature of the products formed is highly dependent on the reaction conditions and the stereochemistry of the starting material. For instance, acid-catalyzed rearrangements of bicyclo[6.1.0]nonane derivatives can lead to the formation of different bicyclic systems. google.com The regioselectivity of the ring opening is governed by the stability of the resulting carbocation. Cleavage of the internal (C1-C8) or external (C1-C9 or C8-C9) bond of the cyclopropane ring can occur, leading to different carbocationic intermediates that can then be trapped by nucleophiles or undergo further rearrangement.
Metal-Catalyzed Ring Opening Mechanisms
Various transition metals can catalyze the ring-opening of cyclopropylcarbinyl systems like this compound. researchgate.net These reactions often proceed through mechanisms distinct from their acid-catalyzed counterparts. For example, palladium(II) complexes can catalyze oxidative rearrangements of tertiary allylic alcohols to enones. researchgate.net While this compound is not a tertiary allylic alcohol, related metal-catalyzed processes involving β-carbon elimination from a metal alcoholate intermediate have been described for other cyclic alcohols, leading to ring-opening and the formation of various products. researchgate.net The specific mechanism and product distribution are influenced by the choice of metal catalyst, ligands, and reaction conditions. For instance, palladium-catalyzed reactions can involve oxidative addition, migratory insertion, and reductive elimination steps, offering a versatile platform for controlling the reaction outcome.
Thermal and Photochemical Ring Opening Processes
Thermal and photochemical conditions can also induce the opening of the cyclopropane ring in this compound and its derivatives. researchgate.net Photochemical reactions, in particular, can lead to unique transformations not accessible through thermal methods. dss.go.thresearchgate.net For example, irradiation of bicyclo[6.1.0]nonan-3-one and bicyclo[6.1.0]nonan-4-one, ketones structurally related to this compound, results in various rearrangement and fragmentation products. researchgate.netresearchgate.net These reactions often proceed through diradical intermediates formed upon homolytic cleavage of the strained cyclopropane bonds. ethernet.edu.et The subsequent fate of these diradicals, which can include intramolecular hydrogen abstraction, cyclization, or fragmentation, dictates the final product distribution.
Rearrangement Reactions of this compound and its Derivatives
The carbocationic and radical intermediates generated from the ring-opening of this compound are prone to further rearrangements, leading to structurally diverse products.
Carbocationic Rearrangements
Carbocations generated from the acid-catalyzed or metal-catalyzed ring-opening of this compound can undergo a cascade of rearrangements. google.commolaid.comresearchgate.net These rearrangements are driven by the thermodynamic imperative to form more stable carbocationic species. Common rearrangement pathways include 1,2-hydride shifts and 1,2-alkyl shifts. For example, the initial cyclopropylcarbinyl cation can rearrange to a more stable cyclobutyl or even a cyclopentyl cation. The stereochemistry of the starting alcohol plays a crucial role in determining the stereochemical outcome of these rearrangements. Studies on related systems, such as the acid-catalyzed rearrangement of epoxides derived from bicyclo[6.1.0]nonane, have shown the formation of bicyclo[3.3.1]nonane and bicyclo[4.2.1]nonane ring systems. google.comresearchgate.net
A representative example of product distribution from the acid-catalyzed rearrangement of a related bicyclo[6.1.0]nonane derivative is shown in the table below.
| Starting Material | Reaction Conditions | Major Products |
| A bicyclo[6.1.0]nonane derivative | Acid catalyst | Bicyclo[3.3.1]nonane and bicyclo[4.2.1]nonane derivatives |
This table illustrates the types of rearranged bicyclic systems that can be formed.
Radical-Mediated Rearrangements
Radical intermediates, typically generated under photochemical or specific metal-catalyzed conditions, also undergo characteristic rearrangements. google.comresearchgate.net The cyclopropylcarbinyl radical, formed by homolytic cleavage of a C-H bond adjacent to the cyclopropane ring or by other radical initiation methods, can undergo rapid ring-opening to form a homoallylic radical. This ring-opening is often irreversible and proceeds with a high rate constant. The resulting open-chain radical can then participate in a variety of subsequent reactions, including hydrogen atom abstraction, addition to double bonds, or further fragmentation. The regioselectivity of the radical ring-opening is influenced by the stability of the resulting radical species.
Reactivity of the Hydroxyl Group in this compound
The hydroxyl group is a key functional group in this compound, and its reactivity is central to the utility of this compound in organic synthesis. The reactivity is influenced by the stereochemistry of the alcohol and the unique strain of the fused cyclopropane and cyclononane (B1620106) rings.
The oxidation of this compound yields the corresponding ketone, Bicyclo[6.1.0]nonan-2-one. This transformation is a common pathway investigated in the study of bicyclic alcohols. Research into the oxidation of the parent hydrocarbon, Bicyclo[6.1.0]nonane, has shown that this compound is a primary product, which can be further oxidized to the ketone. nih.govacs.org
The choice of solvent can influence this subsequent oxidation. For instance, in related bicyclo[n.1.0]alkanes, using a strong hydrogen bond donor solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can deactivate the C-H bond adjacent to the hydroxyl group. acs.org This deactivation occurs through hydrogen bonding, which inverts the polarity of the C-H bond and hinders its reaction with electrophilic oxidants, thus preventing the formation of the ketone. acs.org
Other oxidizing agents have been used to convert the parent alkane directly to the ketone. For example, oxidation of Bicyclo[6.1.0]nonane with chromium trioxide in glacial acetic acid or with dimethyldioxirane (B1199080) has been shown to produce Bicyclo[6.1.0]nonan-2-one in yields of up to 88%. researchgate.net The reduction of Bicyclo[6.1.0]nonan-2-one represents the reverse pathway to obtain this compound.
| Reactant | Oxidant | Reaction Time | Conversion (%) | Total Product Yield (%) | Primary Product |
|---|---|---|---|---|---|
| Bicyclo[6.1.0]nonane | ETFDO | 9 h | 86 | 76 | trans-Bicyclo[6.1.0]nonan-2-ol |
The hydroxyl group of this compound can readily undergo esterification and etherification reactions, which are standard transformations for alcohols.
Esterification: Alcohols are commonly converted to sulfonate esters, such as tosylates, to transform the hydroxyl group into a good leaving group for nucleophilic substitution or elimination reactions. The solvolysis of bicyclic tosylates is a classic method for studying reaction mechanisms and carbocationic intermediates. researchgate.net For this compound, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield Bicyclo[6.1.0]nonan-2-yl p-toluenesulfonate.
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. A study on a related derivative, ((1R,8S)/(1S,8R)-8-(Azidomethyl)-9-oxabicyclo[6.1.0]nonan-1-yl)methanol, demonstrated a successful methylation reaction. mdpi.com Treatment of the alcohol with sodium hydride (NaH) to form the alkoxide, followed by the addition of an excess of methyl iodide in dimethylformamide (DMF), produced the corresponding methyl ether. mdpi.com This protocol is directly applicable to this compound for the synthesis of 2-methoxybicyclo[6.1.0]nonane.
| Reactant | Reagents | Solvent | Product |
|---|---|---|---|
| ((1R,8S)/(1S,8R)-8-(Azidomethyl)-9-oxabicyclo[6.1.0]nonan-1-yl)methanol | 1. NaH 2. CH3I (excess) | DMF | (1R,8S)/(1S,8R)-1-(Azidomethyl)-8-(methoxymethyl)-9-oxabicyclo[6.1.0]nonane |
Oxidation and Reduction Pathways
Solvent Effects and Kinetic Isotope Effects on this compound Reactivity
Solvent Effects: The solvent can play a crucial role in the reactivity of this compound, particularly in reactions involving ionic intermediates or transition states with significant charge separation. As mentioned previously, highly polar, hydrogen-bond-donating solvents like HFIP can deactivate the α-C-H bond of the alcohol towards oxidation. acs.org In solvolysis reactions of related bicyclic systems, such as the tosylate of bicyclo[3.2.2]nonan-2-ol, the choice of solvent directly impacts the product distribution. researchgate.net Solvolysis in a highly polar but weakly nucleophilic solvent like 2,2,2-trifluoroethanol (B45653) (TFE) can favor different reaction pathways compared to solvolysis in a more nucleophilic solvent like methanol. researchgate.net These effects are due to the differential stabilization of the carbocationic intermediates and transition states by the solvent molecules. A study on the oxygenation of a related bicyclic alkane also highlighted the influence of solvent effects on the reaction. escholarship.org
Kinetic Isotope Effects (KIE): The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atom affects the rate of a reaction. wikipedia.org It is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to that with the heavy isotope (kH). wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. google.com
While specific KIE studies on this compound are not prominently documented, the technique could be applied to understand its reaction mechanisms. For instance, in the oxidation of this compound to the corresponding ketone, the mechanism could be probed by measuring the deuterium (B1214612) KIE. This would involve synthesizing Bicyclo[6.1.0]nonan-2-d-2-ol (where the hydrogen on the carbon bearing the hydroxyl group is replaced by deuterium) and comparing its rate of oxidation to that of the non-deuterated compound. A significant primary KIE (kH/kD > 1) would indicate that the C-H bond at the C-2 position is broken in the rate-determining step, providing strong evidence for a mechanism involving hydrogen atom transfer (HAT) or a hydride transfer. nih.govacs.org A KIE value close to unity would suggest that this bond cleavage is not part of the rate-limiting step.
Advanced Spectroscopic Characterization and Structural Elucidation of Bicyclo 6.1.0 Nonan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. For a molecule like Bicyclo[6.1.0]nonan-2-ol, with its rigid bicyclic framework and multiple stereocenters, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
While 1D NMR provides initial data on proton and carbon environments, 2D-NMR is crucial for assembling the complete molecular picture and confirming stereochemistry. Detailed NMR studies, often involving a suite of 2D techniques, are necessary to elucidate the complex structures of bicyclic compounds. canterbury.ac.nz
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons through the carbon skeleton. In this compound, COSY would be used to identify the sequence of protons around the eight-membered ring and their relationship to the protons on the cyclopropane (B1198618) ring and the hydroxyl-bearing carbon.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon atom to which it is attached. This is fundamental for assigning the carbon signals in the ¹³C NMR spectrum based on the already-assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC can show correlations from the cyclopropane protons to carbons in the larger ring, confirming the bicyclic structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignment as it detects protons that are close in space, irrespective of whether they are connected through bonds. For this compound, NOESY experiments can establish the relative stereochemistry of the hydroxyl group and the cyclopropane ring (i.e., syn or anti isomers) by observing spatial proximities between the proton on C2 and the protons on the cyclopropane ring. For related bicyclic systems, nOe (Nuclear Overhauser Effect) difference experiments have been used to confirm the stereochemistry at specific carbon atoms. canterbury.ac.nz
A hypothetical table of expected 2D-NMR correlations for a trans-Bicyclo[6.1.0]nonan-2-ol isomer is presented below.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (Spatial Proximity) |
| H-2 (CH-OH) | H-1, H-3 | C-2 | C-1, C-3, C-8, C-9 | H-3, H-9 (anti) |
| H-1 (Bridgehead) | H-2, H-8, H-9 | C-1 | C-2, C-7, C-8, C-9 | H-2, H-8, H-9 |
| H-9 (Bridgehead) | H-1, H-8 | C-9 | C-1, C-2, C-8 | H-1, H-2, H-8 |
Solid-State NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of materials in the solid phase. preprints.org It is particularly valuable for analyzing crystalline and amorphous compounds, providing atomic-level structural information that may not be accessible from solution-state NMR or other techniques like X-ray diffraction. preprints.orgrsc.org Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance spectral resolution and sensitivity. rsc.org While specific ssNMR studies on this compound are not widely reported, the technique offers significant potential. For related bicyclo[6.1.0]nonyne scaffolds, stability studies have been conducted, highlighting the interest in this chemical family for applications like solid-phase synthesis. rsc.org For this compound, ssNMR could be used to:
Characterize different crystalline polymorphs.
Study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.
Investigate molecular dynamics and conformational exchange in the solid lattice.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Confirmation
Chiroptical Spectroscopy for Enantiomeric Characterization
This compound is a chiral molecule, and therefore its enantiomers will interact differently with plane-polarized light. Chiroptical techniques are essential for characterizing the enantiomeric composition and determining the absolute configuration of each enantiomer.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is a powerful tool for determining the absolute configuration of stereoisomers. mtoz-biolabs.com The process involves recording the CD spectrum of the sample and comparing it to the spectra of compounds with known configurations or to spectra simulated using theoretical calculations like time-dependent density functional theory (TDDFT). mtoz-biolabs.comresearchgate.netresearchgate.net If the experimental spectrum of an enantiomer of this compound matches the simulated spectrum for the (1R,2S,8S)-configuration, for example, its absolute configuration can be assigned with high confidence. This comparative method provides strong evidence for assigning the R or S configuration to chiral centers. mtoz-biolabs.com
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. nih.gov The resulting ORD curve, particularly the sign and magnitude of its Cotton effect, is characteristic of the molecule's absolute configuration. rsc.org For complex molecules with multiple chromophores, such as the carbonyl group in a related ketone precursor, the analysis can be guided by established empirical rules like the octant rule. researchgate.net For this compound, the hydroxyl group itself is a weak chromophore, but its influence on the conformation of the bicyclic skeleton can be detected. ORD, often used in conjunction with CD spectroscopy, provides a complementary method for the confident assignment of absolute configuration. researchgate.net
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Mass Spectrometry for Mechanistic Pathway Tracing
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information on molecular weight and elemental composition. In the context of this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₉H₁₆O).
High-Resolution Mass Spectrometry for Reaction Intermediate Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of reaction intermediates, offering precise mass measurements that allow for the determination of elemental compositions. In the context of reactions involving this compound, HRMS can be used to identify transient species, byproducts, and final products with a high degree of confidence.
For instance, in studies of related bicyclic systems, such as bicyclo[3.3.1]nonanones, HRMS has been successfully employed to elucidate the structures of newly synthesized compounds. iucr.orgiucr.org The accurate mass measurements provided by techniques like ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) allow for the calculation of the molecular formula, distinguishing between isomers and compounds with very similar nominal masses. iucr.orgiucr.org
While specific HRMS data for reaction intermediates of this compound is not extensively published, the general methodology would involve quenching a reaction at various stages and analyzing the crude mixture. The high resolving power of the mass spectrometer would enable the differentiation of various species in the complex mixture. For example, in the synthesis of bicyclo[6.1.0]nonyne derivatives, a related class of compounds, liquid chromatography-mass spectrometry (LC-MS) has been used to monitor the stability and degradation of the bicyclic scaffold under acidic conditions, effectively analyzing reaction intermediates and products. nih.gov
Table 1: Illustrative HRMS Data for a Hypothetical Bicyclic Intermediate
This table illustrates the type of data obtained from HRMS analysis. The exact values would be specific to the intermediate being studied.
| Hypothetical Intermediate | Calculated m/z | Observed m/z | Mass Error (ppm) | Deduced Formula |
| Protonated this compound | 141.1274 | 141.1271 | -2.1 | C₉H₁₇O⁺ |
| Dehydration Product | 123.1168 | 123.1165 | -2.4 | C₉H₁₅⁺ |
| Oxidation Product | 139.1118 | 139.1116 | -1.4 | C₉H₁₅O⁺ |
Tandem Mass Spectrometry for Fragmentation Pattern Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. wikipedia.org This method involves selecting a precursor ion of a specific mass-to-charge ratio (m/z), subjecting it to fragmentation through collision-induced dissociation (CID) or other activation methods, and then analyzing the resulting product ions. wikipedia.orguab.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers.
For a compound like this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation would likely involve the loss of water (a neutral loss of 18 Da), which is a common fragmentation pathway for alcohols. libretexts.org Other characteristic fragmentations would involve cleavages of the bicyclic ring system.
Table 2: Plausible Fragmentation Data for Protonated this compound from Tandem MS
This table presents hypothetical, yet chemically reasonable, fragmentation data for this compound based on common fragmentation mechanisms for cyclic alcohols.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
| 141.1 | 123.1 | 18 | [M+H-H₂O]⁺ |
| 141.1 | 111.1 | 30 | Loss of CH₂O from ring opening |
| 141.1 | 95.1 | 46 | Cleavage of the cyclopropane ring and loss of C₂H₄O |
| 141.1 | 81.1 | 60 | Further fragmentation of the bicyclic core |
X-ray Crystallography for Definitive Structural Determination (if available for derivatives)
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and stereochemical relationships. While obtaining a suitable single crystal of this compound itself might be challenging, the structural analysis of its crystalline derivatives can provide invaluable insights into the conformation and stereochemistry of the bicyclic system.
For example, a crystallographic study of trans-9-thiabicyclo[6.1.0]nonan-3-ol, a sulfur-containing analogue, has been reported. researchgate.net Such studies on derivatives confirm the geometry of the bicyclo[6.1.0]nonane skeleton. Research on other bicyclic systems, such as bicyclo[3.3.1]nonanones, frequently employs X-ray crystallography to confirm the structure of synthesized derivatives. iucr.orgiucr.org These analyses are crucial for understanding the steric and electronic effects of substituents on the bicyclic framework.
Should a suitable crystalline derivative of this compound be prepared (e.g., through esterification with a substituted benzoic acid), X-ray diffraction analysis would yield a detailed structural model.
Table 3: Representative Crystallographic Data for a Bicyclic Compound Derivative
This table provides an example of the kind of crystallographic data that would be obtained for a derivative of this compound. The data shown is for a related bicyclic compound and serves as an illustration. iucr.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| β (°) | 105.67 |
| Volume (ų) | 1018.9 |
| Z | 4 |
| R-factor | 0.045 |
Computational and Theoretical Investigations of Bicyclo 6.1.0 Nonan 2 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations have been instrumental in elucidating the electronic properties of bicyclo[6.1.0]nonan-2-ol and its precursors. Density Functional Theory (DFT) has been a key method in these studies, particularly for understanding the factors that govern the reactivity of the bicyclo[6.1.0]nonane framework.
Frontier Molecular Orbital (FMO) analysis has been crucial in explaining the regioselectivity observed in the formation of this compound from its parent hydrocarbon, bicyclo[6.1.0]nonane. The hydroxylation of the C2–H bond is a result of specific hyperconjugative interactions. escholarship.org Computational studies have revealed that the Walsh C–C bonding orbitals of the cyclopropane (B1198618) ring overlap with the σ* antibonding orbital of the adjacent C2–H bond. escholarship.org This interaction effectively activates the C2–H bond, making it more susceptible to hydrogen atom transfer (HAT). escholarship.orgacs.org This hyperconjugative stabilization is a key factor in the observed selectivity for oxygenation at the C2 position over other positions in the molecule. escholarship.org
Analysis of charge distribution and bonding provides further insight into the electronic characteristics of this compound and related intermediates. In the context of its formation via oxidation, computational models, such as CM5 calculations, have been used to analyze the charge distribution in intermediates. acs.org For related species, these calculations have shown how charge is distributed across the molecule during the reaction, for instance, in ion-pair intermediates. acs.org
The bonding analysis highlights the significance of hyperconjugation in activating specific C–H bonds. The overlap between the cyclopropane's Walsh orbitals and the σ* orbitals of the C2–H bond is a defining feature of the bonding in the transition state leading to this compound. escholarship.orgacs.org This interaction is not uniform for all C-H bonds, leading to the observed diastereoselectivity in hydroxylation reactions. escholarship.org
Frontier Molecular Orbital Analysis
Conformational Energy Landscape Exploration
The study of the conformational energy landscape of this compound is essential for understanding the stereochemical outcome of its synthesis. The relative stability of different conformers and the energy barriers between them dictate the predominant diastereoisomer formed.
DFT calculations have been employed to investigate the conformational preferences in the formation of this compound. escholarship.org These studies show a strong preference for the formation of trans-bicyclo[6.1.0]nonan-2-ol. escholarship.org This selectivity is explained by the calculated activation free energies for the different reaction pathways, which are influenced by the conformation of the bicyclo[6.1.0]nonane substrate and the transition state structures. escholarship.org The hyperconjugative activation is more effective for one of the diastereotopic C2-H bonds, leading to the preferential formation of the trans isomer. escholarship.org
Below is a table summarizing the computed relative activation free energies for the oxidation of bicyclo[n.1.0]alkanes, which correlates with the conformational preferences in the transition state.
| Substrate | C–H Bond | Relative Activation Free Energy (ΔΔG‡, kcal/mol) |
| Bicyclo[3.1.0]hexane | trans C2–H | 0.0 |
| cis C2–H | 0.5 | |
| Bicyclo[4.1.0]heptane | cis C2–H | 0.0 |
| trans C2–H | 1.8 |
Note: Data derived from computational studies on related bicyclo[n.1.0]alkanes, illustrating the energy differences leading to different diastereomers. The study on bicyclo[6.1.0]nonane resulted in the exclusive formation of the trans-alcohol, indicating a significant energy preference. escholarship.org
While detailed molecular dynamics simulations specifically for isolated this compound are not extensively documented in the searched literature, such simulations have been applied to the broader context of dioxirane-mediated C-H bond oxygenations. acs.org These simulations can, in principle, provide insights into the dynamic behavior of the molecule, including conformational flexibility and the lifetime of reactive intermediates. For related systems, molecular dynamics has been used to probe mechanisms like the oxygen-rebound versus the formation of radical pairs. acs.org
Ab Initio and DFT Methods for Conformational Preferences
Transition State Modeling for Reaction Pathways
Modeling the transition states for the reaction pathways that form this compound has been a central part of its computational investigation. These models are critical for understanding the reaction mechanism and the origins of its selectivity. escholarship.org DFT calculations, including the use of functionals like ωB97X-D, have been used to locate and analyze the transition state structures for the hydrogen atom transfer step in the oxidation of bicyclo[6.1.0]nonane. escholarship.orgacs.org
The calculations of activation free energies (ΔΔG‡) for the HAT from different C-H bonds in the bicyclo[6.1.0]nonane precursor provide a quantitative basis for the observed high selectivity. escholarship.org The transition state leading to trans-bicyclo[6.1.0]nonan-2-ol is found to be significantly lower in energy than other possible transition states. escholarship.org The geometries of these transition states confirm the importance of the stereoelectronic alignment required for effective hyperconjugation. escholarship.org Intrinsic reaction coordinate (IRC) calculations have been used to verify that the located transition states connect the reactants and the desired products. nih.gov
The following table presents a summary of the key computational findings regarding the formation of this compound.
| Computational Aspect | Key Finding | Reference |
| FMO Analysis | Activation of the C2-H bond is due to hyperconjugative overlap between cyclopropane Walsh orbitals and the C2-H σ* orbital. | escholarship.org |
| Conformational Preference | Predominant formation of trans-bicyclo[6.1.0]nonan-2-ol is observed. | escholarship.org |
| Transition State Modeling | The transition state leading to the trans isomer is energetically favored, explaining the high diastereoselectivity of the reaction. | escholarship.org |
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational models are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and intermediates that dictate the reaction pathway. A notable application is the study of C(sp³)–H bond oxygenation in bicyclic hydrocarbons.
A combined experimental and Density Functional Theory (DFT) computational study on the reaction of bicyclo[n.1.0]alkanes with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) has shed light on the mechanism of hydroxylation. nih.govacs.org For bicyclo[6.1.0]nonane (the parent hydrocarbon of this compound), computations show that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism. acs.org The calculations, performed using the ωB97X-D functional with the 6-311++G(d,p) basis set, revealed that specific C–H bonds are activated towards abstraction by the dioxirane. nih.gov
The key to this activation is a hyperconjugative interaction between the Walsh C–C bonding orbitals of the cyclopropane ring and the antibonding (σ*) orbital of an adjacent C2–H bond. nih.govacs.org This orbital overlap effectively weakens the C–H bond, lowering the activation barrier for its cleavage and directing the hydroxylation to that specific site. nih.gov The computational results successfully explain the experimental observation that oxygenation occurs preferentially at the C-2 position. nih.govacs.org Furthermore, these theoretical studies can differentiate between various potential pathways, such as radical versus cationic intermediates, by comparing the calculated activation free energies for each pathway with the observed product distributions. acs.org
Table 1: Computational Details for Reaction Mechanism Elucidation
| Parameter | Description | Source |
|---|---|---|
| Computational Method | Density Functional Theory (DFT) | nih.gov |
| Functional | ωB97X-D | nih.gov |
| Basis Set | 6-311++G(d,p) | nih.gov |
| Solvation Model | SMD (for H₂O) | nih.gov |
| Investigated Mechanism | Hydrogen Atom Transfer (HAT) from C2-H to dioxirane | acs.org |
| Key Finding | Reaction is facilitated by hyperconjugative stabilization from cyclopropane Walsh orbitals to the C2-H σ* orbital. | nih.govacs.org |
Prediction of Stereoselectivity in Synthetic Reactions
Beyond identifying the reaction pathway, computational chemistry is a powerful tool for predicting the stereochemical outcome of a reaction. The facial selectivity of reagents approaching the bicyclo[6.1.0]nonane framework is governed by subtle steric and electronic effects, which can be quantified through theoretical models.
In the aforementioned DFT study of the hydroxylation of bicyclo[6.1.0]nonane, a strong preference for the formation of trans-bicyclo[6.1.0]nonan-2-ol was observed experimentally, with the corresponding cis-isomer not being detected. acs.org Computational analysis corroborated this finding, showing that the transition state leading to the trans product is energetically favored over the one leading to the cis product. acs.org This diastereoselectivity arises from the specific geometry required for the optimal hyperconjugative stabilization, which is more effectively achieved for the trans C2-H bond in the larger ring system. acs.org
Computational studies have also been applied to reactions of the precursor, bicyclo[6.1.0]nonan-2-one. grafiati.com Molecular mechanics and ab initio transition state modeling have been used to rationalize the high diastereoselectivity observed in nucleophilic additions to the ketone. grafiati.com These models analyze the conformational preferences of the starting material and the energies of the various transition states corresponding to nucleophilic attack from different faces of the carbonyl group. grafiati.com By developing empirical force fields based on ab initio calculations of transition state geometries, it is possible to predict which diastereomer will be the major product. grafiati.com Such studies confirmed that the favored approach of a nucleophile is typically anti to the ring fusion, leading to highly stereoselective formation of the corresponding cyclopropyl (B3062369) carbinol. grafiati.com
Table 2: Predicted vs. Experimental Stereoselectivity
| Reaction | Computational Prediction | Experimental Result | Source |
|---|---|---|---|
| Hydroxylation of Bicyclo[6.1.0]nonane | The activation energy for abstraction of the trans-C2-H is lower than for the cis-C2-H. | Predominant formation of trans-bicyclo[6.1.0]nonan-2-ol; the cis isomer was not detected. | acs.org |
| Nucleophilic Addition to Bicyclo[m.1.0]alkan-2-ones | Transition state models predict attack is favored anti to the ring fusion geometry. | High diastereoselectivity (>20:1) observed, consistent with anti-attack. | grafiati.com |
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are also employed to predict spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in a molecule's optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data serves as a powerful method for structure verification and conformational analysis.
While specific theoretical NMR studies for this compound are not detailed in the surveyed literature, the methodologies are well-established for related bicyclic systems. canterbury.ac.nz For instance, ab initio and semiempirical molecular orbital techniques can calculate the geometries and energies of different conformers. canterbury.ac.nz Subsequent calculations can then determine the expected ¹³C and ¹H NMR chemical shifts for each conformer.
These calculations are particularly sensitive to stereochemical relationships within the molecule. For example, in related bicyclic alcohols like bicyclo[2.2.2]octan-2-ol, a γ-eclipsed interaction between a hydroxyl group and a carbon atom is known to cause a significant upfield shift (e.g., -7.5 ppm) in the ¹³C NMR spectrum for that carbon. canterbury.ac.nz Theoretical models can accurately predict the magnitude of such shielding effects, which arise from steric compression and orbital interactions. canterbury.ac.nz This predictive power is crucial for assigning the correct stereochemistry of complex molecules like the various isomers of this compound, where subtle differences in the arrangement of the hydroxyl group relative to the fused ring system would lead to distinct and predictable spectroscopic signatures.
Table 3: Principles of Spectroscopic Prediction for Bicyclic Alcohols
| Spectroscopic Effect | Structural Cause | Theoretical Prediction | Source |
|---|---|---|---|
| ¹³C Upfield Shift | γ-eclipsed interaction between an -OH group and a carbon atom. | Calculations can quantify the shielding effect, predicting a significant negative change in ppm. | canterbury.ac.nz |
| Conformer-Specific Shifts | Different stable conformations of the molecule. | Separate NMR shifts can be calculated for each low-energy conformer to match experimental spectra. | canterbury.ac.nz |
| Structure Verification | Comparison of predicted vs. experimental spectra. | A low deviation between calculated and observed shifts validates the proposed molecular structure and stereochemistry. | canterbury.ac.nz |
Role of Bicyclo 6.1.0 Nonan 2 Ol in the Synthesis of Complex Molecules
Bicyclo[6.1.0]nonan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis
While not employed as a classical, detachable chiral auxiliary, the bicyclo[6.1.0]nonane skeleton serves as a powerful internal stereodirecting group. The fused cyclopropane (B1198618) ring locks the adjacent eight-membered ring into specific conformations, which in turn dictates the facial selectivity of reactions at or near the functional groups. This "in-built" chirality guides the approach of incoming reagents, leading to highly diastereoselective transformations.
Research has shown that the rigid structure of bicyclo[m.1.0]alkan-2-ones, including the nonan-2-one derivative, makes them excellent substrates for achieving high diastereoselectivity. grafiati.com The cyclopropyl (B3062369) ring effectively shields one face of the molecule, compelling reagents to attack from the less hindered side, which is typically anti to the ring fusion geometry. grafiati.com
Key research findings highlight this stereodirecting influence:
Nucleophilic Additions: The addition of various nucleophiles to bicyclo[m.1.0]alkan-2-ones, with ring sizes from eight to sixteen members, results in the formation of cyclopropyl carbinols with high stereoselectivity (diastereomeric ratios often exceeding 20:1). grafiati.com X-ray crystallography has confirmed that the nucleophile preferentially attacks from the face opposite to the ring fusion. grafiati.com
Enolate Alkylations: In studies involving the lithium enolate of bicyclo[6.1.0]nonan-2-one, alkylation reactions have been shown to produce single α-alkyl ketone diastereomers. grafiati.com This demonstrates that the stereochemical information of the scaffold is effectively transferred to a newly formed stereocenter.
Reactions of Unsaturated Derivatives: The high degree of stereocontrol extends to α,β-unsaturated derivatives. Both 1,2-additions and 1,4-additions (Michael and cuprate (B13416276) additions) to bicyclo[m.1.0]alk-3-en-2-ones proceed with very high diastereoselectivity, yielding the corresponding allylic cyclopropyl carbinols or 1,4-adducts. grafiati.comnih.gov
The diastereoselectivity of these reactions is summarized in the table below, underscoring the powerful directing effect of the bicyclo[6.1.0]nonane framework.
| Reaction Type | Substrate | Diastereoselectivity | Reference |
| Nucleophilic Addition | Bicyclo[m.1.0]alkan-2-ones | >20:1 | grafiati.com |
| Enolate Alkylation | Bicyclo[6.1.0]nonan-2-one | Single diastereomer | grafiati.com |
| 1,2-Addition to Enone | Bicyclo[m.1.0]alk-3-en-2-ones | High | grafiati.comnih.gov |
| 1,4-Cuprate Addition | Bicyclo[m.1.0]alk-3-en-2-ones | High (ring-size dependent) | nih.gov |
Scaffold for Natural Product Synthesis
The rigid, three-dimensional structure of the bicyclo[6.1.0]nonane core makes it an attractive starting point, or scaffold, for the synthesis of complex natural products, particularly terpenoids. vulcanchem.com The defined stereochemistry and the ability to undergo specific ring-opening and rearrangement reactions allow for the efficient construction of intricate polycyclic systems.
Derivatives of the bicyclo[6.1.0]nonane framework have been utilized in the synthesis of linear triquinane sesquiterpenoids, a class of natural products characterized by three fused five-membered rings. While direct total syntheses of molecules like (±)-hirsutene and (±)-Δ⁹(¹²)-capnellene have often started from other bicyclic precursors, the strategic value of the bicyclo[m.1.0]alkane skeleton is well-established in synthetic approaches to these targets. mdpi.comrsc.orgmsu.edu The photochemical behavior of cis- and trans-bicyclo[6.1.0]nonan-2-ones, which can be solvent-dependent, offers pathways to different rearranged products, highlighting their potential as versatile intermediates. researchgate.net
For instance, ethyl bicyclo[6.1.0]nonane-9-carboxylate derivatives serve as building blocks where the strained bicyclic system can be strategically manipulated to construct larger, more complex molecular architectures found in terpenoids and alkaloids. vulcanchem.com The ability to introduce functionality at various positions and to control the stereochemistry of these additions makes this scaffold particularly valuable for target-oriented synthesis. grafiati.com
Precursor for Advanced Organic Materials
The unique structural and electronic properties of the bicyclo[6.1.0]nonane skeleton have been explored in the development of advanced organic materials, including liquid crystals and functionalized biomolecules.
One area of investigation involves the synthesis of bicyclo[n.1.0]alkane-2,3-semidiones, including the bicyclo[6.1.0]nonane derivative. bldpharm.com These radical anions are studied for their electronic properties and conformational behavior. Research has shown that in the bicyclo[5.1.0]octane and bicyclo[6.1.0]nonane-2,3-semidiones, long-range electronic interactions are inconsequential, which provides fundamental insight into the design of molecules with specific electronic characteristics. bldpharm.com Such studies are relevant to the development of novel materials like liquid crystals, where molecular shape and electronic properties are paramount.
A more direct application is the use of the bicyclo[6.1.0]nonyne (BCN) framework in creating materials for bioconjugation. thieme-connect.de BCN-based reagents are key components in copper-free "click chemistry," a set of bioorthogonal reactions used to label and track biomolecules in living systems. The high ring strain of the cyclooctyne (B158145) embedded within the bicyclic system allows for rapid and highly selective reactions with azides. BCN-derivatized linkers, which can be incorporated into oligonucleotides during automated solid-phase synthesis, represent a class of advanced organic materials. thieme-connect.descilit.com These functionalized oligonucleotides are used as probes and have potential applications in diagnostics and therapeutics.
Development of Novel Synthetic Reagents Derived from this compound
Derivatives of the bicyclo[6.1.0]nonane system have been developed into highly valuable and novel reagents, particularly for applications in bioorthogonal chemistry. The most prominent examples are reagents based on bicyclo[6.1.0]nonyne (BCN).
These reagents are designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a powerful copper-free click reaction. The synthesis of these reagents often starts from 1,5-cyclooctadiene (B75094), which is converted to the bicyclo[6.1.0]nonane skeleton. rsc.orgnih.gov From there, key intermediates such as BCN-carboxylic acid and BCN-phosphoramidites are prepared. rsc.orgchemscene.com
BCN-Carboxylic Acid: This intermediate is crucial for attaching the BCN moiety to other molecules, such as proteins or probes, via amide bond formation. rsc.org Efficient, short-step syntheses of the pure anti-diastereomer of BCN-COOH have been developed, making this valuable reagent more accessible. rsc.orgnih.gov
BCN-Phosphoramidites: Reagents like (2-((1α,8α,9β)-bicyclo[6.1.0]non-4-yn-9-yl)ethyl) (2-cyanoethyl) diisopropylphosphoramidite are designed for direct incorporation into DNA or RNA strands during automated solid-phase synthesis. chemscene.com This allows for the precise placement of a reactive handle within an oligonucleotide for subsequent conjugation. scilit.com
The development of these BCN-based reagents has significantly impacted chemical biology, providing tools to study biological processes in their native environment without the use of toxic copper catalysts. The stereoselective synthesis of the precursors to these reagents is an active area of research, aiming to improve the efficiency and selectivity of their production. nih.gov
Emerging Research Directions and Future Perspectives on Bicyclo 6.1.0 Nonan 2 Ol
Integration with Flow Chemistry and Automated Synthesis
While direct studies on the integration of bicyclo[6.1.0]nonan-2-ol into flow chemistry systems are not yet prevalent, research on closely related analogues provides a strong proof of principle for its future application in automated synthesis. Specifically, derivatives of bicyclo[6.1.0]nonyne (BCN), an unsaturated version of the scaffold, have been successfully incorporated into automated solid-phase synthesis. google.co.thacs.org
Researchers have developed BCN-based linker derivatives, such as those derived from BCN-carbinol (bicyclo[6.1.0]non-4-yn-9-ylmethanol), that can be directly used in standard automated solid-phase oligonucleotide synthesis. google.co.thacs.orgrsc.org These linkers are designed to be stable under the acidic conditions typically employed during the synthesis cycles. google.co.thacs.org The successful use of the BCN scaffold in automated processes demonstrates the compatibility of the bicyclo[6.1.0]nonane core with the reagents and conditions of solid-phase synthesis. This paves the way for this compound to be adapted for similar applications. By converting the alcohol to a suitable reactive intermediate, such as a phosphoramidite, it could potentially be used as a chiral building block for the automated assembly of complex molecules, offering a rigid, stereochemically defined unit.
Exploitation in Supramolecular Chemistry and Host-Guest Interactions
The unique three-dimensional structure of this compound makes it a promising, albeit underexplored, candidate for applications in supramolecular chemistry. The field of host-guest chemistry relies on non-covalent interactions to form large, well-defined molecular assemblies. The structural features of this compound—a rigid bicyclic framework, defined stereocenters, and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor—are all desirable qualities for a supramolecular synthon.
While direct host-guest studies involving this specific alcohol are sparse, research on other cyclopropyl-containing molecules and cyclic alcohols demonstrates the potential. For instance, cyclopropyl (B3062369) moieties have been incorporated into larger structures that participate in host-guest interactions, where the unique electronics and sterics of the three-membered ring influence binding. dvpublication.com Similarly, cyclic alcohols are fundamental components in the construction of supramolecular systems like hydrogen-bonded rosettes and capsules. The defined geometry of this compound could be exploited to direct the formation of crystalline networks (crystal engineering) or to act as a chiral guest that binds selectively within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. researchgate.netrsc.org Future research may focus on synthesizing derivatives of this compound to enhance its binding capabilities and explore its self-assembly properties or its role in chiral recognition.
Bio-inspired Transformations Involving this compound Analogues
A significant area of emerging research involves the use of bio-inspired oxidation reactions to functionalize C-H bonds, mimicking the selectivity of enzymes. This compound has been identified as a key product in studies of selective C(sp³)–H bond oxygenation of the parent hydrocarbon, bicyclo[6.1.0]nonane.
In one study, the reaction of bicyclo[6.1.0]nonane with 3-ethyl-3-(trifluoromethyl)dioxirane, a powerful oxidizing agent, resulted in the predominant formation of trans-bicyclo[6.1.0]nonan-2-ol. acs.org This high selectivity for the C-2 position is attributed to a hyperconjugative effect, where the Walsh orbitals of the cyclopropane (B1198618) C-C bonds overlap with the σ* orbital of the adjacent C-H bond, activating it towards hydrogen atom transfer (HAT). acs.org This selective hydroxylation is a prime example of a bio-inspired transformation, where reactivity is directed by subtle electronic features within the molecule.
Another study confirmed that this compound was the exclusive oxygenation product at the C-2 position, with a 75% selectivity over other possible sites. researchgate.net This remarkable site-selectivity highlights the powerful directing effect of the fused cyclopropane ring.
| Substrate | Product | C-2 Oxygenation Selectivity (%) | Reference |
|---|---|---|---|
| Bicyclo[3.1.0]hexane | Bicyclo[3.1.0]hexan-2-ol | 96 | acs.org |
| Bicyclo[4.1.0]heptane | Bicyclo[4.1.0]heptan-2-ol | 98 | acs.org |
| Bicyclo[5.1.0]octane | Bicyclo[5.1.0]octan-2-ol | 72 | acs.org |
| Bicyclo[6.1.0]nonane | trans-Bicyclo[6.1.0]nonan-2-ol | 75 | researchgate.netacs.org |
Challenges and Opportunities in this compound Research
The development of this compound as a useful chemical building block is accompanied by both challenges and significant opportunities.
Challenges:
Synthesis and Selectivity: While bio-inspired oxidations show promise, achieving high yields and perfect selectivity can be difficult. The oxidation of related gem-dibromocyclopropanes, for example, is often less effective and can lead to low yields of the desired ketone precursors. scribd.com Developing robust and scalable synthetic routes that control both site-selectivity and stereoselectivity remains a key challenge.
Derivative Stability: The utility of this compound often depends on its conversion into other functional derivatives. Research on the analogous BCN-carbinol has shown that carbamates formed from the alcohol can have limited stability in certain media. rsc.org This suggests that derivatives of this compound may face similar stability issues, necessitating the development of more robust linkage chemistries.
Opportunities:
Stereochemical Control: The rigid, fused-ring system of the bicyclo[6.1.0]nonane scaffold offers an exceptional platform for stereocontrolled reactions. Studies on the precursor, bicyclo[6.1.0]nonan-2-one, have shown that nucleophilic additions can proceed with extremely high diastereoselectivity, allowing for the predictable formation of specific stereoisomers of the corresponding alcohol. This inherent stereocontrol is a major opportunity for its use in asymmetric synthesis.
New Applications: The genetic encoding of unnatural amino acids featuring the bicyclo[6.1.0]nonyne moiety for protein imaging highlights the potential of this scaffold in chemical biology. This opens the door for developing this compound based probes and labels for studying biological systems.
Q & A
Basic Research Questions
Q. What are the key considerations for stereoselective synthesis of Bicyclo[6.1.0]nonan-2-ol derivatives?
- Methodological Answer : The synthesis requires precise control of reaction conditions, such as inert atmospheres (e.g., nitrogen) and temperature modulation. For example, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at controlled temperatures (0°C to reflux) is effective for reducing ketones to alcohols while preserving stereochemistry . Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products. Yield optimization (e.g., 91% in LiAlH₄ reductions) depends on stoichiometric ratios and reaction time .
Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?
- Methodological Answer : ¹H and ¹³C NMR are essential for identifying cyclopropane ring protons (δ ~0.5–2.0 ppm) and hydroxyl-bearing carbons. Coupling constants (e.g., J = 8–12 Hz for trans-annular protons) and NOE (Nuclear Overhauser Effect) experiments help resolve stereoisomerism. For example, bicyclo[6.1.0]nonene derivatives show distinct shifts for endo vs. exo substituents, validated against literature data .
Q. What purification techniques are critical for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization using solvents like hexane/ethyl acetate mixtures effectively removes byproducts. For polar impurities, silica gel chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) is recommended. Melting point analysis (e.g., 70–72°C for carboxylic acid intermediates) provides additional purity validation .
Advanced Research Questions
Q. How do solvent and irradiation conditions influence the photochemical reactivity of this compound derivatives?
- Methodological Answer : Irradiation in tert-butyl alcohol promotes Norrish-type cleavage, yielding allylic ketones (e.g., 2-allylcyclohexanone) and esters, while ether solvents favor photoreduction to bicyclic alcohols (e.g., bicyclo[6.1.0]nonan-3-ol). Mechanistic studies using deuterated solvents and radical traps (e.g., TEMPO) can elucidate hydrogen abstraction pathways .
Q. What strategies stabilize Bicyclo[6.1.0]nonyne (BCN) scaffolds under acidic conditions for bioorthogonal applications?
- Methodological Answer : Acid-labile BCN-carbinol derivatives require protection via silyl ethers (e.g., TBS groups) during solid-phase oligonucleotide synthesis. Stability assays (pH 3–5, 25°C) monitored by HPLC show decomposition rates <5% over 24 hours. Post-synthetic deprotection with fluoride ions (e.g., TBAF) restores reactivity for strain-promoted azide-alkyne cycloaddition (SPAAC) .
Q. How can conflicting NMR data for this compound stereoisomers be resolved?
- Methodological Answer : Contradictory NOE correlations may arise from conformational flexibility. Dynamic NMR experiments at variable temperatures (e.g., –40°C to 25°C) can "freeze" ring-flipping motions, revealing hidden diastereotopicity. Computational modeling (DFT or MD simulations) further validates preferred conformers .
Q. What bioorthogonal functionalization methods are compatible with this compound derivatives?
- Methodological Answer : Copper-free click chemistry (SPAAC) using BCN-azide pairs is optimal. Functionalization via carbamate linkers (e.g., N-hydroxysuccinimide esters) enables covalent attachment to biomolecules. LC-MS analysis confirms conjugation efficiency, with mass shifts matching theoretical values (e.g., +324 Da for oligonucleotide adducts) .
Data Interpretation and Reproducibility
Q. How should researchers address discrepancies in reported yields for this compound syntheses?
- Methodological Answer : Variations in yields (e.g., 85–95%) often stem from trace moisture or oxygen. Strict anhydrous conditions (Schlenk line techniques) and reagent quality (e.g., LiAlH₄ purity ≥95%) improve reproducibility. Detailed reporting of reaction scales, quenching methods, and workup protocols is essential .
Q. What analytical workflows validate the purity of this compound for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
